molecular formula C19H19ClN2O3 B2643770 2-(4-chlorophenyl)-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)acetamide CAS No. 921583-45-1

2-(4-chlorophenyl)-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)acetamide

Cat. No. B2643770
CAS RN: 921583-45-1
M. Wt: 358.82
InChI Key: JPOFLSIRSDEQDV-UHFFFAOYSA-N
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Description

2-(4-chlorophenyl)-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)acetamide is a useful research compound. Its molecular formula is C19H19ClN2O3 and its molecular weight is 358.82. The purity is usually 95%.
BenchChem offers high-quality 2-(4-chlorophenyl)-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-chlorophenyl)-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

  • Novel compounds with therapeutic potential have been synthesized through specific chemical reactions, demonstrating the importance of precise synthetic methodologies in drug development. For instance, derivatives of acetamide and benzothiazole have been prepared to explore their antiallergic and antitumor activities, showcasing the versatility of these compounds in medicinal chemistry (Yu et al., 2014), (Ohshima et al., 1992).

Antiallergic and Antitumor Activity

  • The development of 11-substituted 6,11-dihydrodibenz[b,e]oxepin-2-carboxylic acid derivatives has shown significant oral antiallergic activity. These findings underscore the potential for designing effective antiallergic agents with specific structural characteristics (Ohshima et al., 1992).

Antibacterial Agents

  • Research on 5‐Imidazolinone derivatives has revealed moderate to good activity against both gram-positive and gram-negative bacteria. Such studies indicate the potential for developing new antibacterial agents based on structural modifications of existing compounds (Shah et al., 2001).

Photovoltaic Efficiency and Ligand-Protein Interactions

  • Studies on bioactive benzothiazolinone acetamide analogs have explored their photovoltaic efficiency and ligand-protein interactions, suggesting applications in renewable energy and bioinformatics (Mary et al., 2020).

Quantum Mechanical Studies

  • Quantum mechanical and spectroscopic analyses of compounds similar to the query chemical have been conducted to understand their molecular structures, interactions, and potential applications in various fields, including materials science and pharmacology (Wazzan et al., 2016).

properties

IUPAC Name

2-(4-chlorophenyl)-N-(3,3-dimethyl-4-oxo-2,5-dihydro-1,5-benzoxazepin-8-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN2O3/c1-19(2)11-25-16-10-14(7-8-15(16)22-18(19)24)21-17(23)9-12-3-5-13(20)6-4-12/h3-8,10H,9,11H2,1-2H3,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPOFLSIRSDEQDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC2=C(C=CC(=C2)NC(=O)CC3=CC=C(C=C3)Cl)NC1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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